molecular formula C18H16F2N2O2 B6539110 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide CAS No. 1060262-25-0

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide

Cat. No.: B6539110
CAS No.: 1060262-25-0
M. Wt: 330.3 g/mol
InChI Key: JFFMBCKGPQNGTF-UHFFFAOYSA-N
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Description

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide is a chemical compound with a complex structure that includes a cyclopropylcarbamoyl group, a phenyl ring, and a difluorobenzamide moiety

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c19-14-2-1-3-15(20)17(14)18(24)22-13-6-4-11(5-7-13)10-16(23)21-12-8-9-12/h1-7,12H,8-10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFMBCKGPQNGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(bromomethyl)benzonitrile with cyclopropylamine to form N-(4-cyanophenyl)cyclopropylcarboxamide. This intermediate is then subjected to a reaction with 2,6-difluorobenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions that enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide include other benzamide derivatives and compounds with cyclopropylcarbamoyl groups. Examples include:

  • N-(4-cyanophenyl)cyclopropylcarboxamide
  • 2,6-difluorobenzamide derivatives

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2O
  • Molecular Weight : 304.37 g/mol
  • IUPAC Name : this compound

The compound features a cyclopropyl group attached to a phenyl ring, which is known to influence its biological activity through enhanced binding interactions with target proteins.

This compound acts primarily as a selective inhibitor of specific enzymes involved in inflammatory pathways. The presence of the cyclopropyl group enhances hydrogen bonding capabilities, which may improve the compound's affinity for its target enzymes compared to similar compounds lacking this moiety .

Anti-inflammatory Effects

Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies indicate that it can inhibit the p38 MAP kinase pathway, which plays a crucial role in the inflammatory response. In vivo models have demonstrated that administration of this compound leads to reduced markers of inflammation and improved clinical outcomes in conditions such as rheumatoid arthritis .

Antitumor Activity

Preliminary studies suggest that this compound may also possess antitumor properties. The compound has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as an anticancer agent .

Study 1: Inhibition of p38 MAP Kinase

In a study focusing on the inhibition of p38 MAP kinase, this compound was shown to effectively reduce phosphorylation levels of downstream targets involved in inflammation. The study utilized both enzymatic assays and cellular models to confirm the efficacy of the compound .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another study evaluated the cytotoxic effects of the compound on various cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents .

Data Summary Table

Biological Activity Effect Model
Anti-inflammatoryInhibition of p38 MAP kinaseMurine model
AntitumorCytotoxicity against cancer cellsVarious cancer cell lines
PharmacokineticsImproved absorption and distributionPreclinical studies

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